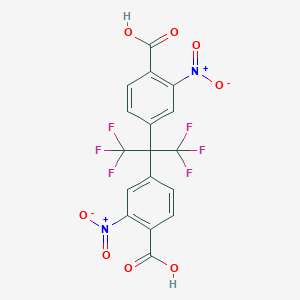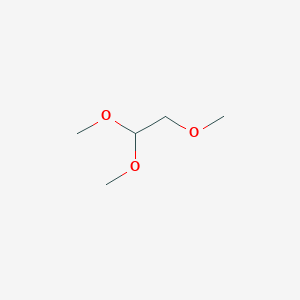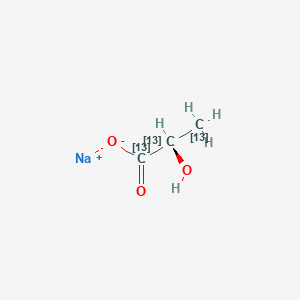
2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related fluorine-containing compounds often involves multiple steps, starting with the condensation of 2,2-bis(4-hydroxyphenyl)hexafluoropropane with aromatic nitro compounds in the presence of a base, followed by a reduction step to introduce amine functionalities. For example, a two-step synthesis was employed to create a fluorine-containing diamine, which was then used to prepare fluorine-containing polyamides with high thermal stability and crystallinity (Liaw & Wang, 1996).
Molecular Structure Analysis
The molecular structure of compounds related to 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane is characterized by the presence of the hexafluoropropane moiety, which imparts a high degree of thermal stability and alters the physical properties of the derived polymers. For instance, polymers derived from similar fluorinated diamines exhibit a range of glass transition temperatures and maintain structural integrity at high temperatures, indicating the influence of the hexafluoropropane core on the material's thermal properties (Liaw & Wang, 1996).
Chemical Reactions and Properties
Fluorinated compounds such as 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane participate in a variety of chemical reactions, especially in the synthesis of advanced polymeric materials. The presence of fluorine atoms significantly affects the reactivity and final properties of the polymers. For example, polyamides synthesized from fluorine-containing diamines and aromatic diacids exhibit excellent solubility in polar aprotic solvents, high thermal stability, and distinct crystalline behaviors (Liaw & Wang, 1996).
Physical Properties Analysis
The physical properties of materials derived from 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane, such as polyamides and polyimides, are significantly influenced by the fluorinated backbone. These materials often show high thermal stability, with no mass loss observed below 350°C and a 10% mass loss at temperatures above 467°C in a nitrogen atmosphere. They also display a range of glass transition temperatures, underscoring the role of the fluorinated core in enhancing material properties (Liaw & Wang, 1996).
Chemical Properties Analysis
The chemical properties of fluorine-containing compounds, including 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane, are marked by their resistance to chemical degradation and their ability to form strong bonds with other elements, including carbon and nitrogen. This reactivity is leveraged in the synthesis of polyamides and polyimides, where the fluorinated compounds contribute to the formation of polymers with enhanced chemical stability, resistance to solvents, and lower dielectric constants, making them suitable for applications in electronics and materials science (Liaw & Wang, 1996).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Fluorine-Containing Polymers
Research has focused on synthesizing and characterizing fluorine-containing polymers derived from 2,2-bis(4-carboxy-3-nitrophenyl)hexafluoropropane and its related compounds. These polymers exhibit unique thermal, optical, and mechanical properties making them suitable for high-performance applications.
Polybenzoxazole Monomers : The synthesis of fluorine-containing polybenzoxazole monomers from derivatives of 2,2-bis(4-carboxy-3-nitrophenyl)hexafluoropropane has been reported. These monomers show promise for creating materials with exceptional thermal stability and mechanical strength (Fu Ju-sun, 2007).
Polyimide Monomers : Another study highlighted the synthesis of polyimide monomers from 2,2-bis(4-carboxy-3-nitrophenyl)hexafluoropropane derivatives, indicating their potential in forming polyimides with high thermal resistance and solubility in various solvents (Zhang Shu-xiang, 2012).
Fluorine-Containing Polyamides : The development of fluorine-containing polyamides using similar compounds has been explored. These materials are characterized by their solubility in polar aprotic solvents and high thermal stability, suggesting their use in advanced engineering applications (D. Liaw & Kun-Li Wang, 1996).
Advanced Applications in Materials Science
The applications of 2,2-bis(4-carboxy-3-nitrophenyl)hexafluoropropane derivatives extend to various areas of materials science, including gas separation technologies and the development of coatings and adhesives with superior properties.
Gas Separation Technologies : A novel iron-based microporous metal-organic framework utilizing 2,2-bis(4-carboxyphenyl)-hexafluoropropane has shown high selectivity toward CO2, H2S, and SO2. This material exhibits strong hydrophobic character and chemical stability, making it a promising candidate for gas separation processes (Daofei Lv et al., 2018).
Coating Materials for Sensors : The synthesis of 2,2-bis(3-allyl-4-hydroxyphenyl)hexafluoropropane from derivatives of this compound has been achieved, and the resulting materials are used as coating materials for the detection of toxic chemical warfare agents, demonstrating the potential of these compounds in safety and defense applications (Pinaki S. Bhadury et al., 2005).
Epoxy Adhesives : The novel fluorine-containing epoxy curing agent synthesized from derivatives of 2,2-bis(4-carboxy-3-nitrophenyl)hexafluoropropane has been utilized to prepare epoxy adhesives with excellent comprehensive properties, highlighting the versatility of these compounds in creating high-performance adhesives (Yu Xin-hai, 2009).
Eigenschaften
IUPAC Name |
4-[2-(4-carboxy-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8F6N2O8/c18-16(19,20)15(17(21,22)23,7-1-3-9(13(26)27)11(5-7)24(30)31)8-2-4-10(14(28)29)12(6-8)25(32)33/h1-6H,(H,26,27)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFPTCABXGMXOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])(C(F)(F)F)C(F)(F)F)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8F6N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554646 |
Source


|
| Record name | 4,4'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(2-nitrobenzoic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane | |
CAS RN |
115873-09-1 |
Source


|
| Record name | 4,4'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(2-nitrobenzoic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














